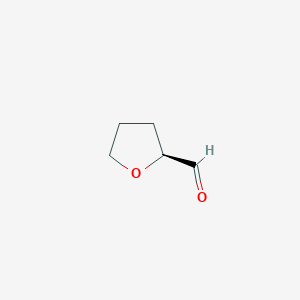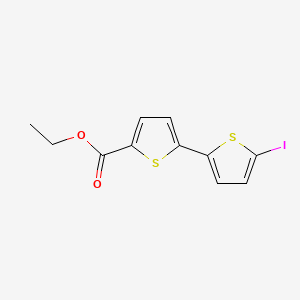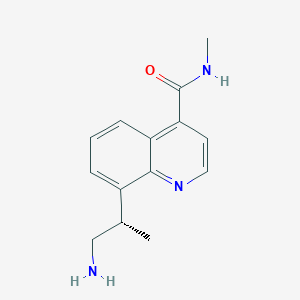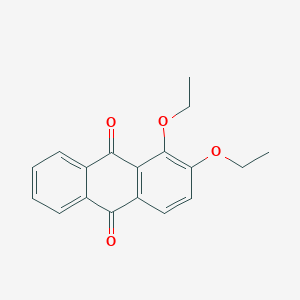
1,2-Diethoxyanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Diethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse chemical properties and applications in various fields, including dyes, pharmaceuticals, and organic electronics. This compound is characterized by the presence of two ethoxy groups attached to the anthracene core, specifically at the 1 and 2 positions, and two carbonyl groups at the 9 and 10 positions.
准备方法
Synthetic Routes and Reaction Conditions
1,2-Diethoxyanthracene-9,10-dione can be synthesized through several methods. One common approach involves the alkylation of anthraquinone derivatives. The reaction typically involves the use of ethyl iodide or ethyl bromide as the alkylating agents in the presence of a strong base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
化学反应分析
Types of Reactions
1,2-Diethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, resulting in dihydroxyanthracene derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of dihydroxyanthracene derivatives.
Substitution: Formation of substituted anthracene derivatives with various functional groups.
科学研究应用
1,2-Diethoxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various anthraquinone derivatives, which are important in the development of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 1,2-Diethoxyanthracene-9,10-dione involves its interaction with various molecular targets. The compound can undergo photooxidation, where it absorbs light and transfers energy to other molecules, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, which is the basis for its potential antimicrobial and anticancer activities .
相似化合物的比较
1,2-Diethoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
1,8-Diethoxyanthracene-9,10-dione: Similar structure but with ethoxy groups at different positions, leading to different chemical properties and reactivity.
1,2-Diaminoanthracene-9,10-dione: Contains amino groups instead of ethoxy groups, resulting in different biological activities and applications.
1-Amino-4-hydroxyanthracene-9,10-dione:
属性
CAS 编号 |
83584-93-4 |
|---|---|
分子式 |
C18H16O4 |
分子量 |
296.3 g/mol |
IUPAC 名称 |
1,2-diethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16O4/c1-3-21-14-10-9-13-15(18(14)22-4-2)17(20)12-8-6-5-7-11(12)16(13)19/h5-10H,3-4H2,1-2H3 |
InChI 键 |
MFZQGVIVNYZZGI-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15249917.png)
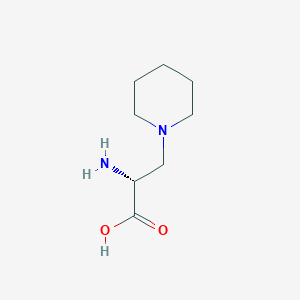
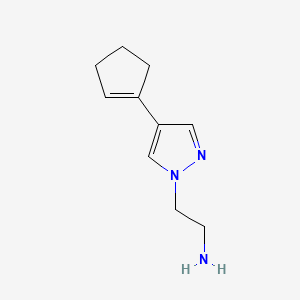
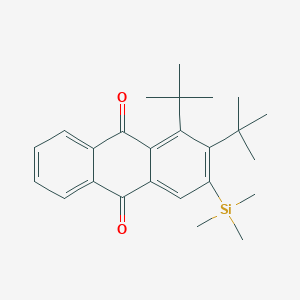
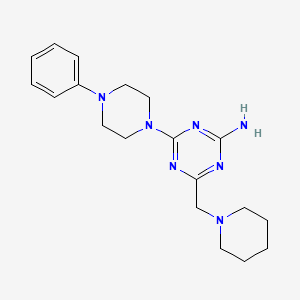
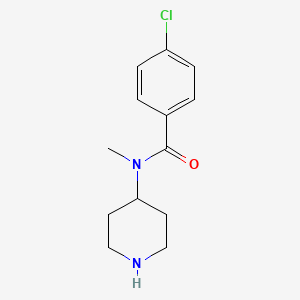
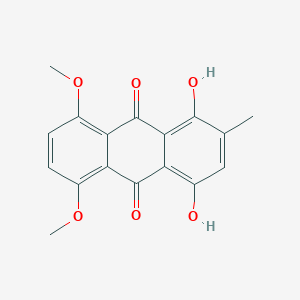
![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
